![molecular formula C22H22F3N5O2 B2472613 3-(3-甲氧基苯基)-1-甲基-N-{1-[5-(三氟甲基)吡啶-2-基]吡咯烷-3-基}-1H-吡唑-5-甲酰胺 CAS No. 2097897-61-3](/img/structure/B2472613.png)

3-(3-甲氧基苯基)-1-甲基-N-{1-[5-(三氟甲基)吡啶-2-基]吡咯烷-3-基}-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

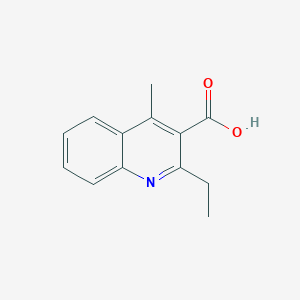

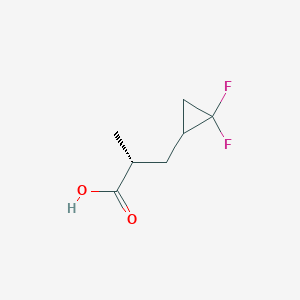

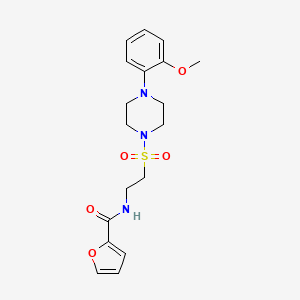

The compound “3-(3-methoxyphenyl)-1-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyrazole ring, and a pyridine ring . The presence of these rings suggests that this compound might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the three-dimensionality of the molecule . The trifluoromethyl group on the pyridine ring could add to the molecule’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the methoxy group and the trifluoromethyl group could influence properties like solubility, stability, and reactivity .科学研究应用

- 示例: 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物 表现出对流感 A 病毒的抑制活性 . 此外,4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物 对柯萨奇病毒 B4 表现出强效的抗病毒作用 .

抗病毒活性

抗 HIV 活性

抗菌和抗结核活性

其他潜在应用

总之,该化合物在多个领域都具有巨大的潜力,从抗病毒和抗炎应用到潜在的抗癌和抗菌作用。研究人员应该继续研究其作用机制和治疗潜力。🌟

吲哚衍生物生物学潜力的简要综述 [发现 1-[3-(氨基甲基)苯基]-N-3-氟-2'-(甲磺酰基)-[1,1'-联苯]-4-基]-3-(三氟甲基)-1H-吡唑-5-甲酰胺 (DPC423), 一种高效、选择性且口服生物利用度高的血液凝固因子 Xa 抑制剂](https://europepmc.org/article/MED/11170646) 3,5-双(三氟甲基)苯基取代吡唑衍生物的合成及其抗菌活性 铃木-宫浦偶联反应的硼试剂选择

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of receptors, given the presence of the pyrazole and pyrrolidine groups, which are common in many bioactive compounds

Mode of Action

Based on its structural similarity to other bioactive compounds, it is likely that it binds to its target receptors and induces a conformational change, leading to a cascade of biochemical reactions .

Biochemical Pathways

The compound’s effect on biochemical pathways is not yet fully elucidated. Given its structural features, it may potentially interfere with a variety of pathways. For instance, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, among others

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural features, it may potentially exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects

未来方向

属性

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N5O2/c1-29-19(11-18(28-29)14-4-3-5-17(10-14)32-2)21(31)27-16-8-9-30(13-16)20-7-6-15(12-26-20)22(23,24)25/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYFJQHUCGIQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472537.png)

![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)

![3-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2472543.png)

![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)

![2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole](/img/structure/B2472548.png)